molecular formula C9H15NO5 B1624760 L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) CAS No. 20902-48-1

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI)

Cat. No.: B1624760
CAS No.: 20902-48-1
M. Wt: 217.22 g/mol
InChI Key: WBQQDEUSGHGJMH-LURJTMIESA-N
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Description

Properties

IUPAC Name

ethyl (2S)-2-[(2-ethoxy-2-oxoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)6(3)10-7(11)9(13)15-5-2/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQDEUSGHGJMH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450108
Record name Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20902-48-1
Record name Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) typically involves the reaction of L-alanine with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. These intermediates can then participate in biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate
  • CAS : 20902-48-1
  • Formula: C₉H₁₅NO₅
  • Molecular Weight : 217.22 g/mol
  • Structure : Features an L-alanine backbone with an N-linked ethoxyoxoacetyl group and an ethyl ester at the carboxyl terminus .

Key Characteristics :

  • The ethoxyoxoacetyl group introduces both electron-withdrawing and steric effects, influencing reactivity and solubility.

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

The nature of the substituent on the alanine amino group significantly impacts physicochemical and biological properties:

Compound Name Substituent Formula MW (g/mol) Key Properties/Findings Reference
L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester Ethoxyoxoacetyl C₉H₁₅NO₅ 217.22 Enhanced lipophilicity; potential metabolic stability due to ester groups .
L-Alanine, N-nitro-, ethyl ester Nitro C₅H₁₀N₂O₄ 162.15 Electron-withdrawing nitro group may increase reactivity but reduce stability .
L-Alanine, N-ethyl-, ethyl ester Ethyl C₇H₁₅NO₂ 145.20 Simple alkyl substituent; likely higher hydrophobicity but no functional groups .
L-Alanine, N-(cyanomethyl)-, ethyl ester Cyanomethyl C₇H₁₂N₂O₂ 156.18 Nitrile group introduces polarity and potential metabolic liabilities .
L-Alanine, N-ethylidene-, ethyl ester Ethylidene (imine) C₇H₁₃NO₂ 143.18 Schiff base formation may confer pH-dependent stability .

Ester Group Modifications

The ester moiety affects solubility, bioavailability, and enzymatic cleavage:

Compound Name Ester Group Impact Reference
L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester Ethyl Balances lipophilicity and metabolic stability; common in prodrug design .
L-Alanine, N-(2-hydroxyethyl)-, methyl ester Methyl Shorter ester chain reduces lipophilicity; hydroxyethyl enables hydrogen bonding .
L-Alanine, N-(2-fluorobenzoyl)-, decyl ester Decyl Long-chain ester increases hydrophobicity, potentially prolonging tissue retention .

Biological Activity

Overview

L-Alanine, N-(ethoxyoxoacetyl)-, ethyl ester (9CI) is a synthetic compound with the molecular formula C9H15NO5C_9H_{15}NO_5 and a molecular weight of 217.22 g/mol. It is derived from L-alanine and has garnered attention due to its unique structural features that confer distinct biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

The synthesis of L-Alanine, N-(ethoxyoxoacetyl)-, ethyl ester (9CI) typically involves the reaction of L-alanine with ethyl oxalyl chloride in the presence of a base such as triethylamine. This synthetic route can be scaled for industrial production using automated reactors to ensure consistent quality and yield.

Chemical Reactions

  • Oxidation : Can yield oxo derivatives.
  • Reduction : Converts the ester group to an alcohol.
  • Substitution : The ethoxy group can be replaced by nucleophiles like amines or thiols.

Biological Activity

L-Alanine, N-(ethoxyoxoacetyl)-, ethyl ester (9CI) exhibits several biological activities that are crucial for its applications in research and medicine.

The compound acts as a substrate for enzymes involved in amino acid metabolism. Upon entering cells, it undergoes hydrolysis to release L-alanine, which then participates in various biochemical pathways including glycolysis and gluconeogenesis. This hydrolysis is rapid and significant for its biological effects .

Cellular Uptake and Metabolism

Research indicates that L-alanine ethyl ester readily crosses cell membranes and is rapidly converted to L-alanine within the body. This conversion facilitates increased lactate production, which is essential in metabolic processes . In a study using rat liver models, it was noted that the uptake of L-alanine ethyl ester was significantly higher compared to L-alanine alone, suggesting enhanced bioavailability and metabolic activity .

Case Studies

  • Intracellular pH Assessment : A study demonstrated that L-alanine ethyl ester can assess both intracellular and extracellular pH levels in vivo. The compound's ability to cross cell membranes allows for effective monitoring of metabolic states in tissues .
  • Cancer Research Applications : The altered pH levels associated with cancer cell metabolism can be monitored using L-alanine ethyl ester derivatives. The compound's role in lactate production may provide insights into tumor progression and therapeutic resistance .

Data Tables

Property Value
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Synthesis MethodReaction with ethyl oxalyl chloride
Biological RoleSubstrate for amino acid metabolism
Key Metabolites ProducedLactate, Pyruvate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI)
Reactant of Route 2
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L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI)

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